2-(2-Bromoethoxy)anisole 2-(2-Bromoethoxy)anisole
Brand Name: Vulcanchem
CAS No.: 4463-59-6
VCID: VC1991548
InChI: InChI=1S/C9H11BrO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7H2,1H3
SMILES: COC1=CC=CC=C1OCCBr
Molecular Formula: C9H11BrO2
Molecular Weight: 231.09 g/mol

2-(2-Bromoethoxy)anisole

CAS No.: 4463-59-6

Cat. No.: VC1991548

Molecular Formula: C9H11BrO2

Molecular Weight: 231.09 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromoethoxy)anisole - 4463-59-6

Specification

CAS No. 4463-59-6
Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
IUPAC Name 1-(2-bromoethoxy)-2-methoxybenzene
Standard InChI InChI=1S/C9H11BrO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,6-7H2,1H3
Standard InChI Key PBRPKYRJVDJZTF-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1OCCBr
Canonical SMILES COC1=CC=CC=C1OCCBr

Introduction

2-(2-Bromoethoxy)anisole is an organobromine compound with the molecular formula C₉H₁₁BrO₂ and a molecular weight of 231.09 g/mol . It is characterized by a bromine atom attached to an ethoxy group, which is connected to an anisole moiety (methoxy-substituted phenol). This compound is primarily used as an intermediate in organic syntheses, particularly in the development of pharmaceuticals and other biologically active compounds .

Applications and Research

2-(2-Bromoethoxy)anisole is utilized in various fields, including pharmaceutical research and infectious disease studies. It has been investigated for its potential anti-cancer properties, particularly in targeting breast cancer cells. The compound's structural features contribute to its pharmacological profiles, making it a candidate for further investigation in medicinal chemistry.

Biological Activity

Research indicates that 2-(2-Bromoethoxy)anisole exhibits significant biological activity. Quantum chemical studies have shown that derivatives of this compound can interact with biological targets, suggesting its utility in drug discovery.

Analytical Methods

2-(2-Bromoethoxy)anisole can be analyzed using reverse-phase High Performance Liquid Chromatography (HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid. This method allows for the separation and analysis of the compound, which is useful in various research and industrial applications.

Photochemical Reactions

While specific photochemical reactions involving 2-(2-Bromoethoxy)anisole are not well-documented, organobromine compounds generally undergo photodehalogenation when exposed to light. This process involves the homolytic cleavage of the carbon-bromine bond, potentially leading to radical intermediates .

Comparison with Similar Compounds

2-(2-Bromoethoxy)anisole shares structural similarities with other compounds but exhibits distinct reactivity and biological profiles. A comparison with similar compounds highlights their unique properties:

Compound NameStructure CharacteristicsUnique Properties
2-BromoanisoleBromine attached directly to anisoleCommonly used in coupling reactions
4-BromoanisoleBromine at para position relative to methoxyDifferent reactivity profile
3-(2-Bromoethoxy)anilineAmino group instead of methoxyPotential use in dye synthesis
2-(2-Iodoethoxy)anisoleIodine instead of bromineHigher reactivity due to iodine
4-(Bromomethyl)anisoleBromomethyl group at para positionDifferent substitution patterns

Each of these compounds exhibits distinct reactivity and biological profiles, making them suitable for various applications in organic synthesis and medicinal chemistry.

Safety and Handling

2-(2-Bromoethoxy)anisole is considered an irritant and should be handled with appropriate safety precautions. It is recommended to store the compound under inert gas (such as nitrogen or argon) at a temperature between 2-8 °C . Safety data sheets provide detailed information for workplace chemical management.

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